Rebaudioside J -

Rebaudioside J

Catalog Number: EVT-10949567
CAS Number:
Molecular Formula: C50H80O27
Molecular Weight: 1113.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rebaudioside J is a steviol glycoside derived from the leaves of the Stevia rebaudiana plant. It is one of several glycosides that contribute to the sweet flavor profile of stevia, which is widely used as a natural sweetener. Rebaudioside J is characterized by its unique sweetness and potential health benefits, making it a subject of interest in food science and nutrition.

Source

Rebaudioside J is extracted from the leaves of the Stevia rebaudiana plant, which is native to South America. The plant has been used for centuries by indigenous cultures for its sweetening properties. The extraction process typically involves water or alcohol-based methods to isolate the glycosides from the leaf material.

Classification

Rebaudioside J belongs to the class of compounds known as steviol glycosides, which are sugar derivatives of steviol, a diterpene. It is structurally related to other rebaudiosides such as rebaudioside A and rebaudioside C, differing primarily in its glycosylation patterns.

Synthesis Analysis

Methods

The synthesis of Rebaudioside J can be achieved through various methods, including enzymatic and chemical synthesis. One notable approach involves using glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to acceptor molecules.

Technical Details

  1. Enzymatic Synthesis: This method utilizes specific glycosyltransferases such as UGT94D1, which catalyze the formation of glycosidic bonds between steviol and sugar donors like uridine diphosphate glucose. The process can be optimized for yield and selectivity by adjusting reaction conditions such as pH and temperature .
  2. Chemical Synthesis: Chemical methods may involve protecting groups and multiple reaction steps to achieve the desired glycosylation pattern. This process often requires careful control over reaction conditions to avoid unwanted side reactions .
Molecular Structure Analysis

Structure

Rebaudioside J has a complex molecular structure characterized by multiple sugar units attached to a steviol backbone. The specific arrangement of these sugar units determines its sweetness and solubility properties.

Data

Chemical Reactions Analysis

Reactions

Rebaudioside J can undergo various chemical reactions typical of glycosides, including hydrolysis under acidic or enzymatic conditions, leading to the release of free sugars and steviol.

Technical Details

  1. Hydrolysis: In acidic conditions or through enzymatic action, Rebaudioside J can be hydrolyzed to yield steviol and its constituent sugars.
  2. Glycosylation Reactions: The compound can participate in further glycosylation reactions, potentially forming new derivatives with altered sweetness profiles .
Mechanism of Action

Process

The sweetness of Rebaudioside J is primarily due to its interaction with sweet taste receptors on the tongue. These receptors are part of the G protein-coupled receptor family and are activated upon binding with sweet compounds.

Data

Research indicates that Rebaudioside J binds effectively to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The exact mechanism involves conformational changes in the receptor structure upon ligand binding .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and alcohol; insoluble in non-polar solvents.
  • Taste Profile: Approximately 150-200 times sweeter than sucrose with minimal aftertaste compared to other sweeteners.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Melting Point: Approximately 180°C (356°F).
  • pH Stability Range: Stable within pH 4-7; degradation occurs outside this range .
Applications

Scientific Uses

Rebaudioside J has several applications in food science and nutrition:

  1. Natural Sweetener: Used as a low-calorie sweetener in various food products, including beverages and desserts.
  2. Health Research: Investigated for potential health benefits such as anti-inflammatory properties and effects on blood glucose levels.
  3. Food Industry: Its unique properties make it suitable for formulating products aimed at health-conscious consumers seeking natural alternatives to artificial sweeteners .
Introduction to Rebaudioside J in the Context of Steviol Glycosides

Rebaudioside J represents one of the more than forty identified steviol glycosides produced by the Paraguayan perennial herb Stevia rebaudiana (Bertoni) [1] [8]. Structurally characterized as an ent-kaurene diterpenoid glycoside, Rebaudioside J belongs to a broader family of natural compounds renowned for their intense sweetness and metabolic stability [7] [8]. Unlike its more abundant counterparts (stevioside and Rebaudioside A), Rebaudioside J occurs as a minor constituent within the steviol glycoside profile, yet exhibits significant scientific interest due to its position within the plant's complex biosynthetic pathway and its potential sensory characteristics [4] [8]. Its molecular structure features glucose units attached via β-glycosidic linkages to the hydroxyl (C-13) and carboxyl (C-19) groups of the steviol aglycone core, with the specific arrangement and type of sugar moieties defining its unique chemical identity and functional properties [7] [8].

Table 1: Ethnobotanical Significance of Stevia rebaudiana

AspectSignificanceRelation to Rebaudioside J
Taxonomic ClassificationMember of Asteraceae family; Genus Stevia contains ~230 speciesS. rebaudiana is the only species within the genus known to produce steviol glycosides like Rebaudioside J [2]
Native HabitatNative to Amambay region, northeastern Paraguay; Thrives in humid subtropical conditionsTraditional cultivation and use provided the genetic source material containing diverse glycosides including Rebaudioside J [5] [10]
Traditional UtilizationLeaves used for centuries by Guaraní people as "ka'a he'ẽ" (sweet herb) to sweeten yerba mate and as medicineRepresents the historical context for the plant containing complex mixtures of sweet principles, later scientifically identified to include Rebaudioside J [5] [10]
Modern Cultivation SpreadIntroduced globally (Asia, North America, Europe, parts of Africa) for commercial leaf productionEnables broader phytochemical investigation and discovery/characterization of minor glycosides like Rebaudioside J [6]

Taxonomic and Ethnobotanical Significance of Stevia rebaudiana as a Source of Rebaudioside J

Stevia rebaudiana (Bertoni), belonging to the extensive Asteraceae family and the Eupatorieae tribe, holds a unique taxonomic position as the sole species within the genus Stevia confirmed to biosynthesize and accumulate steviol glycosides [2] [6]. This biochemical exclusivity distinguishes it from approximately 230 other Stevia species and underpins its global economic importance [2]. Indigenous communities in Paraguay and Brazil, notably the Guaraní people, have utilized Stevia rebaudiana leaves for centuries, referring to it as "ka'a he'ẽ" (sweet herb) for sweetening beverages like yerba mate and for traditional medicinal applications [5] [10]. This long-standing ethnobotanical use provided the initial biological material containing the complex mixture of sweet principles, including Rebaudioside J, although the compound itself was unknown to traditional users.

Modern botanical characterization describes Stevia rebaudiana as a small perennial shrub reaching 30-100 cm in height, featuring sessile, lanceolate leaves arranged oppositely along the stem [5] [6]. Critically, Rebaudioside J, like all steviol glycosides in this species, is predominantly accumulated within the leaf tissue, with trace amounts potentially found in stems and flowers [6] [8]. The distribution and concentration of specific glycosides, including minor ones like Rebaudioside J, exhibit variability influenced by genetic factors (cultivar/variety), developmental stage of the leaves, and environmental conditions during growth (e.g., photoperiod, light quality, nutrient availability) [6]. While Rebaudioside A and stevioside dominate the glycoside profile, the presence of Rebaudioside J contributes to the overall sensory complexity of the leaf extract [8]. The plant's relatively recent introduction to global cultivation beyond South America, particularly accelerating from the 1960s onwards, facilitated broader phytochemical investigation, enabling the discovery and characterization of minor glycosides such as Rebaudioside J [5] [6].

Historical Evolution of Steviol Glycoside Research and the Emergence of Rebaudioside J

Research into the sweet principles of Stevia rebaudiana commenced in earnest in the early 20th century, following the plant's broader scientific documentation by Moisés Santiago Bertoni in 1899 [3] [5]. The foundational chemical breakthrough occurred in 1931 when French chemists Bridel and Lavielle successfully isolated and characterized the first two steviol glycosides: stevioside and rebaudioside [5] [7]. This pivotal work confirmed the non-sugar, glycosidic nature of the sweet compounds. For several subsequent decades, scientific attention remained largely focused on these major glycosides (stevioside and Rebaudioside A) due to their abundance and significance for potential commercial sweetener development [3] [7].

The identification and characterization of minor steviol glycosides, including Rebaudioside J, became feasible only with significant advances in analytical separation technologies from the late 20th century onwards [4] [8]. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and sophisticated nuclear magnetic resonance (NMR) spectroscopy provided the necessary resolution and structural elucidation power to separate and identify compounds present in much lower concentrations within the complex leaf extract matrix [7] [8]. This period saw a surge in the number of characterized steviol glycosides, expanding from the initial handful to over forty distinct structures [8]. Rebaudioside J emerged from this refined analytical scrutiny as one of the later-identified constituents.

The regulatory landscape for steviol glycosides also evolved during this period, indirectly influencing research on minor glycosides like Rebaudioside J. Initial safety evaluations and specifications, such as those established by the Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives (JECFA) in the early 2000s, focused primarily on stevioside and Rebaudioside A [3] [4]. As scientific understanding matured, recognizing that all steviol glycosides share a common metabolic fate (hydrolysis to steviol in the gut), regulatory specifications expanded to encompass a broader range of these compounds [4] [8]. This shift, formalized in later JECFA evaluations and European Union regulations, created a framework where minor glycosides like Rebaudioside J, once adequately characterized, could be included within group specifications for purified steviol glycoside preparations intended for use as sweeteners [4] [8]. Consequently, research interest in optimizing the production and understanding the properties of minor glycosides, potentially including Rebaudioside J, increased.

Position of Rebaudioside J Within the Steviol Glycoside Biosynthetic Pathway

Rebaudioside J is synthesized via the intricate steviol glycoside biosynthetic pathway operating within Stevia rebaudiana leaves. This pathway is an extension of the methylerythritol phosphate (MEP) pathway responsible for generating the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP) [1] [9]. GGPP undergoes cyclization in plastids: first to ent-copalyl diphosphate (ent-CDP) catalyzed by ent-copalyl diphosphate synthase (SrCPS), and then to ent-kaurene by ent-kaurene synthase (SrKS) [1] [9]. ent-Kaurene is subsequently oxidized in the endoplasmic reticulum by cytochrome P450 monooxygenases, specifically ent-kaurene oxidase (SrKO) and ent-kaurenoic acid 13-hydroxylase (SrKAH, CYP714A2), yielding the aglycone steviol (ent-13-hydroxykaur-16-en-19-oic acid) [1] [4] [9].

The biosynthesis of Rebaudioside J occurs during the subsequent cytosolic glycosylation phase, where uridine diphosphate-dependent glycosyltransferases (UGTs) sequentially add glucose units to the hydroxyl group at the C-13 position and the carboxyl group at the C-19 position of steviol [1] [4] [9]. This process involves a stepwise enzymatic cascade:

  • Initial Glycosylation at C-13: Steviol is first glycosylated at its C-13 hydroxyl group by UGT85C2, forming steviolmonoside (also known as 13-O-β-glucosylsteviol) [1] [9].
  • Formation of Steviolbioside: An unidentified UGT (distinct from UGT85C2 or UGT74G1) likely catalyzes the addition of a second glucose to the C-13 position glucosyl unit of steviolmonoside, forming steviolbioside (13-O-β-sophorosylsteviol) [1] [9].
  • Glycosylation at C-19: Steviolbioside serves as the substrate for UGT74G1, which glucosylates the carboxyl group at C-19, resulting in stevioside (13-O-β-sophorosyl-19-O-β-glucosylsteviol) [1] [4] [9].
  • Formation of Rebaudioside A: UGT76G1 then acts on stevioside, adding a third glucose moiety to the terminal glucose at the C-13 sophoroside, typically via a β(1→3) linkage, forming Rebaudioside A (13-O-β-glucosyl(β1→3)-sophorosyl-19-O-β-glucosylsteviol) [1] [4] [9].
  • Synthesis of Rebaudioside J: Rebaudioside J is believed to be formed through the further action of UGT76G1 or possibly other UGTs (like UGT91D subfamily members) on Rebaudioside D or similar intermediates. It involves the addition of glucose units extending the chain at the C-13 position beyond the initial tetraglycoside structure of Rebaudioside A. Specifically, Rebaudioside J possesses a pentaglucosyl moiety at C-13 and a single glucosyl unit at C-19. The precise enzymatic steps leading to its distinct glycosylation pattern compared to Rebaudioside A, D, or M are still under investigation, but it represents a later branch point in the glycosylation cascade towards highly glucosylated steviol glycosides [4] [8] [9].

Table 2: Structural and Biosynthetic Relationship of Key Steviol Glycosides

GlycosideGlycosylation at C-13Glycosylation at C-19Probiotic Precursor(s)Key Biosynthetic Enzymes
Steviol (Aglycone)HOH-SrKAH (CYP714A2)
Steviolmonoside1 GlucoseOHSteviolUGT85C2
Steviolbioside2 Glucoses (Sophorose)OHSteviolmonosideUnknown UGT
Stevioside2 Glucoses (Sophorose)1 GlucoseSteviolbiosideUGT74G1
Rebaudioside A3 Glucoses1 GlucoseSteviosideUGT76G1
Rebaudioside D4 Glucoses1 GlucoseRebaudioside AUGT76G1 / UGT91D?
Rebaudioside M5 Glucoses1 GlucoseRebaudioside DUGT76G1 / UGT91D?
Rebaudioside J5 Glucoses (Specific Linkage)1 GlucoseRebaudioside D / Other Pentaglucosyl IntermediatesUGT76G1 / UGT91D? [4] [8] [9]

The regulation of this pathway, including the branch leading to Rebaudioside J, is complex and influenced by genetic factors and environmental conditions affecting UGT gene expression and activity. The relatively low abundance of Rebaudioside J in wild-type or standard cultivated Stevia rebaudiana plants suggests that the enzymatic steps leading specifically to its formation may be less efficient or more tightly regulated compared to the pathways leading to Rebaudioside A or stevioside [6] [9]. Advances in metabolic engineering, particularly in microbial hosts like Saccharomyces cerevisiae, are actively exploring the reconstitution of this pathway. By expressing specific combinations of S. rebaudiana diterpene synthases (SrCPS, SrKS), cytochrome P450s (SrKO, SrKAH), cytochrome P450 reductase (SrCPR1), and glycosyltransferases (UGT85C2, UGT74G1, UGT76G1, UGT91D), researchers aim to enhance the production of not only major but also minor glycosides like Rebaudioside J, overcoming the limitations of plant-based extraction [9]. Understanding the precise position and enzymatic requirements for Rebaudioside J synthesis is crucial for these efforts.

Properties

Product Name

Rebaudioside J

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C50H80O27

Molecular Weight

1113.2 g/mol

InChI

InChI=1S/C50H80O27/c1-18-12-49-10-6-24-47(3,8-5-9-48(24,4)46(67)76-44-39(34(63)29(58)22(15-53)71-44)74-41-35(64)31(60)26(55)19(2)68-41)25(49)7-11-50(18,17-49)77-45-40(75-43-37(66)33(62)28(57)21(14-52)70-43)38(30(59)23(16-54)72-45)73-42-36(65)32(61)27(56)20(13-51)69-42/h19-45,51-66H,1,5-17H2,2-4H3/t19-,20+,21+,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+,41-,42-,43-,44-,45-,47+,48+,49+,50-/m0/s1

InChI Key

HINSNOJRHFIMKB-DJDMUFINSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O)O)O)O

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